molecular formula C14H19NO2 B5976716 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5976716
M. Wt: 233.31 g/mol
InChI Key: PSSYGTQQQRFZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

The potential applications of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are diverse and include its use as a building block for the synthesis of new drugs, agrochemicals, and materials. In drug discovery, this compound has shown promising results as a potential inhibitor of various enzymes and receptors involved in diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, it has been tested as a pesticide and herbicide with good results. In materials science, this compound has been used to synthesize new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is complex and depends on the specific application. In drug discovery, this compound has been shown to inhibit enzymes and receptors by binding to their active sites or allosteric sites. In agriculture, it acts as a pesticide or herbicide by disrupting the normal physiological processes of pests or weeds. In materials science, it acts as a building block for the synthesis of new polymers and materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. In drug discovery, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In agriculture, it has been shown to be effective in controlling pests and weeds. In materials science, it has been used to synthesize new materials with unique properties such as high tensile strength, elasticity, and thermal stability.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments are its versatility and potential for various applications. Its synthesis method has been optimized to improve yield and purity, making it easier to work with. However, the limitations of this compound include its potential toxicity and limited availability.

Future Directions

The future directions for research on 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are vast and include further studies on its potential applications in medicine, agriculture, and materials science. In drug discovery, more research is needed to determine its efficacy and safety as a potential drug candidate. In agriculture, more studies are needed to determine its long-term effects on the environment and non-target organisms. In materials science, more research is needed to develop new polymers and materials with unique properties using this compound as a building block.
Conclusion:
This compound is a versatile chemical compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been optimized to improve yield and purity, making it easier to work with. Further research is needed to determine its efficacy and safety as a potential drug candidate, its long-term effects on the environment and non-target organisms, and its potential for developing new polymers and materials with unique properties.

Synthesis Methods

The synthesis of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves a multi-step process that starts with the reaction of cyclopentadiene and maleic anhydride to form norbornene-5,6-endo-dicarboxylic anhydride. This intermediate is then reacted with methylamine and tert-butylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

4-(2-methylbutan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-14(2,3)15-12(16)10-8-5-6-9(7-8)11(10)13(15)17/h5-6,8-11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYGTQQQRFZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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